molecular formula C8H5Cl2F3O3S B2920826 5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride CAS No. 111762-22-2

5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2920826
CAS No.: 111762-22-2
M. Wt: 309.08
InChI Key: ZAVNJIJCQJJTGX-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a chloro substituent at the 5-position and a trifluoroethoxy group at the 2-position of the benzene ring. This compound is structurally significant due to its electron-withdrawing substituents (Cl and -OCH₂CF₃), which enhance its reactivity as a sulfonating agent in organic synthesis. It is commonly utilized in the preparation of sulfonamide derivatives for pharmaceutical and agrochemical applications . The trifluoroethoxy group contributes to both steric bulk and lipophilicity, influencing the compound’s solubility and stability under reaction conditions .

Properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O3S/c9-5-1-2-6(16-4-8(11,12)13)7(3-5)17(10,14)15/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVNJIJCQJJTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its reactive sulfonyl chloride group, which can act as an electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles to form stable products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 5-chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride and related sulfonyl chlorides.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Cl (5), -OCH₂CF₃ (2) C₈H₅Cl₂F₃O₃S 321.55 Not explicitly provided (Ref: 10-F512234) High reactivity in nucleophilic substitution; used in sulfonamide drug intermediates .
5-Fluoro-2-methoxybenzenesulfonyl chloride F (5), -OCH₃ (2) C₇H₆ClFO₃S 224.63 67475-56-3 Lower steric bulk; used in synthesizing fluorescent probes .
5-Chloro-2-fluorobenzenesulfonyl chloride Cl (5), F (2) C₆H₃Cl₂FO₂S 245.06 Not provided High electrophilicity; employed in cross-coupling reactions .
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride F (2), -CF₃ (5) C₇H₃ClF₄O₂S 278.61 2737547 (PubChem) Enhanced lipophilicity; applied in pesticide synthesis .
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride Br (5), -OCF₃ (2) C₇H₃BrClF₃O₃S 339.51 915763-79-0 Bromine enhances leaving-group ability; used in Suzuki-Miyaura couplings .
5-Bromo-2-cyanobenzenesulfonyl chloride Br (5), -CN (2) C₇H₃BrClNO₂S 280.53 1257415-88-5 Cyano group increases electrophilicity; intermediates for bioactive molecules .

Reactivity and Electronic Effects

  • Trifluoroethoxy vs. Methoxy Groups : The trifluoroethoxy group (-OCH₂CF₃) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) in 5-fluoro-2-methoxybenzenesulfonyl chloride. This increases the sulfonyl chloride’s reactivity toward nucleophiles (e.g., amines) but reduces solubility in polar solvents .
  • Halogen Substituents : The chloro substituent at position 5 stabilizes the sulfonyl chloride via resonance, whereas bromine in 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride enhances leaving-group ability in substitution reactions .
  • Fluorine vs. Trifluoromethyl : The trifluoromethyl group (-CF₃) in 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride introduces greater steric hindrance and hydrophobicity compared to the trifluoroethoxy group, affecting membrane permeability in bioactive molecules .

Thermal and Physical Properties

  • Glass Transition Temperature (Tg): Polymers derived from trifluoroethoxy-substituted sulfonyl chlorides exhibit lower Tg values compared to phenoxy-substituted analogs due to increased chain flexibility .
  • Hydrolytic Stability : The trifluoroethoxy group improves resistance to hydrolysis relative to methoxy or ethoxy groups, as seen in comparative stability studies .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves sulfonation of a substituted benzene ring followed by chlorination. For example, analogous compounds (e.g., trifluoroethoxy-containing sulfonyl chlorides) are synthesized via coupling reactions using acid chlorides, such as oxalyl chloride, to activate carboxylic acids before reacting with nucleophiles . Purity validation employs HPLC (>95% purity thresholds, as seen in reagent catalogs) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : To confirm substituent positions and trifluoroethoxy group integration.
  • X-ray crystallography : For resolving crystal structures, as demonstrated in structurally similar benzofuran derivatives .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : To identify sulfonyl chloride (S=O stretching ~1370 cm⁻¹) and C-F bonds .

Q. What safety precautions are critical when handling this sulfonyl chloride?

  • Methodological Answer :
  • Use personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Moisture avoidance : Store in airtight containers under dry conditions to prevent hydrolysis, which can release hazardous gases (e.g., HCl) .
  • Ventilation : Conduct reactions in fume hoods due to potential respiratory irritancy .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound during scale-up?

  • Methodological Answer :
  • Reaction condition control : Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Catalyst optimization : Employ coupling agents like butyllithium or phase-transfer catalysts, as seen in chiral imide syntheses .
  • Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reagent stoichiometry.

Q. What strategies address contradictions in reactivity data for derivatives of this compound?

  • Methodological Answer :
  • Comparative reactivity studies : Test derivatives under varied conditions (e.g., temperature, solvent polarity) to identify stability trends.
  • Computational modeling : Use DFT calculations to predict electronic effects of the trifluoroethoxy and sulfonyl chloride groups on reaction pathways.
  • Byproduct analysis : Employ LC-MS to characterize side products, as seen in pesticide metabolite studies .

Q. How can stereochemical outcomes in chiral derivatives be analyzed?

  • Methodological Answer :
  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • X-ray crystallography : Resolve absolute configurations, as applied to benzofuran derivatives .
  • Circular dichroism (CD) : Correlate optical activity with stereochemical assignments.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Reproducibility checks : Replicate synthesis and characterization under standardized conditions (e.g., heating rates for melting point determination).
  • Cross-validation : Compare data with structurally related compounds (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride, MP: 123°C) or pesticide standards .
  • Collaborative verification : Share samples with independent labs to confirm results.

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Protease inhibitor development : The sulfonyl chloride group can act as an electrophile in covalent drug design, similar to lansoprazole intermediates .
  • Radioisotope labeling : Use the chlorine atom as a site for isotopic substitution (e.g., ³⁶Cl) in tracer studies.

Q. How does the trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Electron-withdrawing effects : The -OCH₂CF₃ group decreases electron density at the benzene ring, directing electrophilic attacks to specific positions.
  • Steric hindrance : The bulky trifluoroethoxy group may slow reactions at adjacent sites, as observed in substituted benzaldehyde syntheses .

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